methyl 2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}acetate
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Overview
Description
Methyl 2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}acetate is a heterocyclic compound that combines the structural features of thiazole and pyridine. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-haloketones to form the thiazole ring, followed by esterification to introduce the methyl acetate group. The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
Methyl 2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique electronic properties
Mechanism of Action
The mechanism of action of methyl 2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}acetate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Thiazolo[3,2-a]pyridines
- Thiazolo[5,4-b]pyridines
- Pyridine-thiazole hybrids
Uniqueness
Methyl 2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}acetate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to other thiazole-pyridine compounds, it may exhibit enhanced stability and specific activity against certain biological targets .
Properties
CAS No. |
1507632-76-9 |
---|---|
Molecular Formula |
C9H8N2O2S |
Molecular Weight |
208.24 g/mol |
IUPAC Name |
methyl 2-([1,3]thiazolo[4,5-c]pyridin-2-yl)acetate |
InChI |
InChI=1S/C9H8N2O2S/c1-13-9(12)4-8-11-6-5-10-3-2-7(6)14-8/h2-3,5H,4H2,1H3 |
InChI Key |
KOSIDCYEHYGUMB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=NC2=C(S1)C=CN=C2 |
Purity |
95 |
Origin of Product |
United States |
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